4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid
Overview
Description
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid typically involves the reaction of phthalic anhydride with methyl 4-aminobenzoate, followed by hydrolysis using sodium hydroxide in ethanol . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to achieve moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and cost-effective reagents and conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted isoindoline derivatives .
Scientific Research Applications
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticonvulsant activity is believed to be due to its interaction with gamma-aminobutyric acid (GABA) receptors .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound has a similar structure but with a butanoic acid moiety instead of a hydroxybenzoic acid moiety.
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core structure and exhibit similar chemical reactivity and applications.
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybenzoic acid moiety allows for additional hydrogen bonding and interactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-12-7-8(5-6-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOUQLGXHXQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957789 | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36467-52-4 | |
Record name | NSC59373 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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